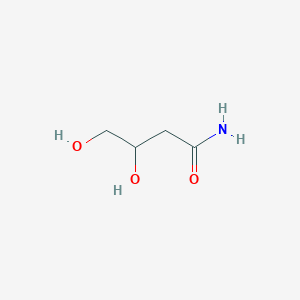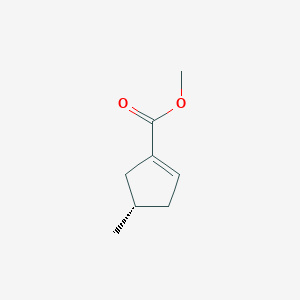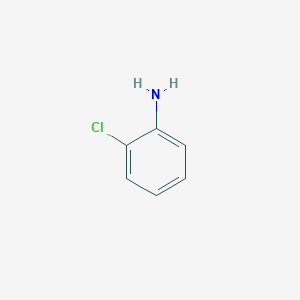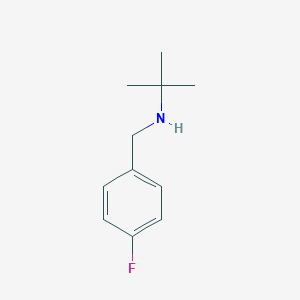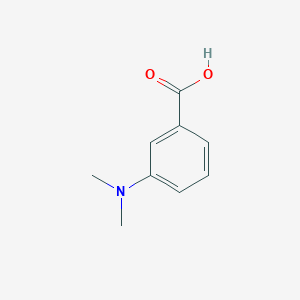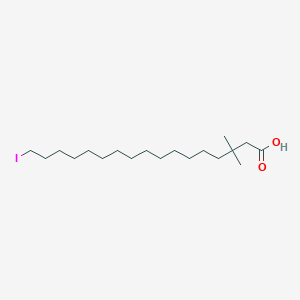
N-Hydroxyglycine
Overview
Description
N-Hydroxyglycine is not directly mentioned in the provided papers, but related compounds and analogues are discussed, which can provide insights into the properties and reactivity of this compound. For instance, N-Oxaloglycine is an analogue of alpha-ketoglutarate and is a competitive inhibitor of prolyl 4-hydroxylase, suggesting that this compound could potentially show similar inhibitory properties due to structural similarities .
Synthesis Analysis
The synthesis of related compounds provides a basis for understanding how this compound might be synthesized. For example, the synthesis of α-hydroxyglycine peptides is achieved through enzymatic resolution and subsequent chemical reactions, indicating that a similar approach could be applied to this compound . Additionally, the synthesis of fluorescent amino acids like L-(7-hydroxycoumarin-4-yl)ethylglycine involves multi-step organic synthesis, which could be adapted for the synthesis of this compound .
Molecular Structure Analysis
While the molecular structure of this compound is not directly discussed, the structure-activity relationships of oxalo derivatives, including N-Oxaloglycine, suggest that the presence of substituents on the glycine moiety can significantly affect the activity and binding of these compounds . This implies that the hydroxy group in this compound could play a crucial role in its molecular interactions and properties.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to this compound can be inferred from the studies provided. For instance, α-phosphanyl amino acids exhibit reactivity such as decarboxylation, hydrolysis, and oxidation, which could be relevant to the reactivity of this compound . Moreover, the synthesis of fluorescent amino acids involves reactions like alkylation, suggesting that this compound could also participate in such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be speculated based on the properties of related compounds. For example, the photophysical properties of (p-hydroxy)phenylglycine and its derivatives provide insights into how the hydroxy group can influence fluorescence and other properties . This information could be extrapolated to predict the behavior of this compound under similar conditions.
Scientific Research Applications
Enzyme Interaction and Inhibition
N-Hydroxyglycine has been studied for its effects on enzymes, particularly laccases. Research shows that this compound may interfere with enzyme assays for laccase, a copper-containing enzyme, by decolorizing substrates oxidized by laccase, which could be misinterpreted as inhibition of laccase activity (Zhang, Kjonaas, & Flurkey, 1999). Additionally, a study on a novel laccase inhibitor produced by Penicillium citrinum YH-31 identified this compound as a potential inhibitor (Murao et al., 1992).
Biochemical Processes
This compound is involved in biochemical processes like peptide amidation, essential for the biological activity of many hormones and neurotransmitters. The amide group at their carboxyl terminus is formed by hydroxylation of an additional glycine residue in the biosynthetic precursor (Bradbury & Smyth, 1991). Moreover, studies on prolyl 4-hydroxylase, an enzyme responsible for the hydroxylation of proline residues in proteins, have shown that this compound analogs can act as competitive inhibitors, affecting the enzyme's activity (Cunliffe, Franklin, Hales, & Hill, 1992).
Electrophoretic Applications
Research has also explored the use of this compound derivatives in electrophoretic applications. Tricine, a derivative of this compound, has been used as a running buffer for the separation of metallothionein isoforms in capillary zone electrophoresis, demonstrating its utility in bioanalytical methods (Virtanen & Bordin, 1999).
Synthesis of α-Amino Acids
This compound is used in the synthesis of α-amino acids, as demonstrated in a study where hydroxyglycine reacted with allylboronates to produce unprotected α-amino acids with high stereoselectivity (Sugiura, Mori, Hirano, & Kobayashi, 2005).
Peptide Amidation Enzymes
Studies on peptide amidation enzymes have shed light on the role of this compound in the biosynthesis of bioactive peptides. These enzymes use glycine-extended intermediates that are transformed into active amidated hormones through oxidative cleavage of the glycine N-Cα bond, a process in which this compound intermediates are involved (Prigge, Mains, Eipper, & Amzel, 2000).
Biochemical Synthesis and Analysis
Research has been conducted on the synthesis of optically pure α-hydroxyglycine peptides and their enzymatic resolution, further highlighting the chemical and biochemical importance of this compound and its derivatives (Bogenstatter & Steglich, 1997).
Physiological Processes
This compound is implicated in various physiological processes, such as the amidation of neuropeptides and peptide hormones, essential for the functioning of the nervous and endocrine systems. This includes the conversion of glycine-extended peptides to amidated products, a vital step for the biological activity of many signaling molecules (Yin et al., 2011).
Future Directions
Mechanism of Action
Target of Action
N-Hydroxyglycine is known to interact with flavin-dependent N-hydroxylating enzymes . These enzymes play a significant role in the production of secondary metabolites, such as siderophores or antimicrobial agents . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds, providing access to versatile families of compounds containing the N-O motif .
Mode of Action
The mode of action of this compound involves the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes and transferred to initially obtain N-hydroxy compounds, which can be further functionalized . This process is similar to the action of N-hydroxylating ornithine monooxygenases .
Biochemical Pathways
This compound is involved in the production of secondary metabolites through the action of flavin-dependent N-hydroxylating enzymes . These enzymes play a crucial role in the production of secondary metabolites, such as siderophores or antimicrobial agents . The subsequent conversion towards various N-O or N-N comprising molecules is also described .
Pharmacokinetics
It is known that the glycosylation of therapeutic proteins, which may involve compounds like this compound, can impact their stability, pharmacokinetics (pk), efficacy, and immunogenicity . Highly sialylated complex-type glycans enable the longer serum half-lives of proteins against uptake through hepatic asialoglycoprotein receptor and mannose receptor for degradation in lysosomes .
Result of Action
This compound has been shown to have a high water-holding capacity, which can be beneficial in applications such as skin moisturization . It has been found to induce similar or greater water uptake compared with established moisturizing compounds like hyaluronic acid, glycerine, and urea in snake skin .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the water-holding capacity of this compound can be affected by the molecule structure and its ability to bind to water molecules . Compounds with high melting points and bond energies tended to decrease water-holding capacity .
properties
IUPAC Name |
2-(hydroxyamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c4-2(5)1-3-6/h3,6H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWGWQRXHVJJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188959 | |
| Record name | Glycine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3545-78-6 | |
| Record name | N-Hydroxyglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3545-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxyamino)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxyglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(HYDROXYAMINO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVT2AQ968S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N-Hydroxyglycine acts as an inhibitor of several enzymes. It shows activity against bacterial cyanide formation by targeting the particulate fraction involved in the decarboxylation of glycine []. Furthermore, this compound demonstrates inhibitory effects on DNA synthesis in HeLa cells, specifically targeting the biosynthesis of deoxyribonucleotides from ribonucleotides []. It also acts as a novel inhibitor of laccase, an enzyme found in various organisms, including the fungus Penicillium citrinum YH-31 [] and higher plants []. Lastly, it has been identified as a potential inhibitor of squalene synthase [, ].
A: this compound, also known as N-formyl-N-hydroxyglycine when referring to its monosodium salt (Hadacidin), possesses a hydroxamate group (-C(=O)NHOH). This functional group is known to chelate metal ions, a feature observed in the crystal structures of its mono- and disodium salts []. The hydroxamate group in the monosodium salt is not conjugated, whereas in the disodium salt, there is significant electron delocalization. This difference in conjugation is attributed to ionization and crystal packing [].
A: this compound and several of its derivatives (N-methylhydroxyurea, N-acetylhydroxyurea, N-hydroxyguanidine, N-hydroxyurethane, N-ethylhydroxyurea) have been shown to inhibit the incorporation of thymidine into the DNA of HeLa cells without significantly impacting RNA or protein synthesis. This suggests that these compounds specifically target a step in deoxyribonucleotide biosynthesis [].
A: While the exact mechanism is not fully elucidated, studies have explored the structure-activity relationship of this compound and its derivatives in inhibiting laccases from different sources. Notably, this compound showed inhibition towards laccases from Penicillium citrinum YH-31 [] and a subset of plant laccases []. These findings indicate that subtle structural differences in laccases from various sources might influence their sensitivity to this compound.
A: Yes, this compound has been used to study nutrient-dependent pinocytosis in the slime mold Dictyostelium discoideum. The compound inhibits a specific, nutrient-dependent type of pinocytosis in this organism, highlighting its utility in dissecting cellular processes [].
A: Research suggests that this compound is involved in the biosynthesis of the unusual natural product alchivemycin A. Feeding studies with (13)C-labeled this compound confirmed its incorporation into the 2H-tetrahydro-4,6-dioxo-1,2-oxazine ring of alchivemycin A, suggesting a unique biosynthetic pathway involving both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems [].
A: this compound, alongside other unnatural hygroscopic amino acids, has been proposed for use in dermal compositions. Due to its hygroscopic nature, it is suggested to improve the moisture retention and uptake properties of skin [].
A: Studies using Chromobacterium violaceum extracts showed that this compound acts as a non-competitive inhibitor of cyanide formation from glycine. This suggests that this compound interacts with the enzyme responsible for cyanide production, but not at the active site where glycine binds [].
A: this compound derivatives have shown potential as chiral building blocks in organic synthesis. For example, N-benzyl-2,3-O-isopropylidene-D-glyceraldehyde nitrone, a derivative, has been utilized as an effective this compound cation equivalent in the enantiodivergent synthesis of D- and L-secondary N-hydroxy-α-amino acids [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





